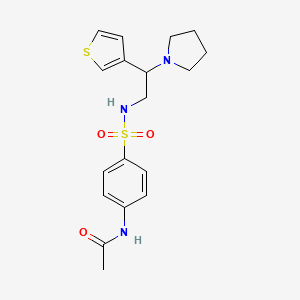
3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-naphthyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-naphthyl)-1-propanone, commonly referred to as CNDNP, is a potent and selective inhibitor of the enzyme tyrosine hydroxylase (TH). TH is a key enzyme in the synthesis of the neurotransmitter dopamine, and its inhibition can have profound effects on the nervous system. CNDNP has been studied extensively in laboratory settings, and its biochemical and physiological effects have been elucidated.
Wissenschaftliche Forschungsanwendungen
CNDNP has been studied extensively in laboratory settings, and its effects on the nervous system have been elucidated. It has been used to study the biochemical and physiological effects of 3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-naphthyl)-1-propanone inhibition, as well as the molecular mechanisms underlying its action. Additionally, CNDNP has been used to study the effects of dopamine on behavior, and its potential role in the development of neurological disorders such as Parkinson’s disease.
Wirkmechanismus
CNDNP acts as an inhibitor of 3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-naphthyl)-1-propanone, the enzyme responsible for the conversion of tyrosine to dopamine. By inhibiting this enzyme, CNDNP reduces the amount of dopamine produced and can have profound effects on the nervous system.
Biochemical and Physiological Effects
CNDNP has been shown to reduce the level of dopamine in the brain, leading to a decrease in motor activity and a decrease in the reward response. Additionally, CNDNP has been shown to increase the levels of the neurotransmitter serotonin in the brain, leading to an increase in anxiety and depression-like behaviors.
Vorteile Und Einschränkungen Für Laborexperimente
CNDNP is a relatively simple molecule to synthesize and is relatively stable, making it a suitable reagent for laboratory experiments. Additionally, CNDNP is a potent and selective inhibitor of 3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-naphthyl)-1-propanone, making it a useful tool for studying the effects of dopamine on behavior. However, CNDNP is a relatively new compound, and its long-term effects on the body are not yet known.
Zukünftige Richtungen
Given the potential of CNDNP as a tool for studying the effects of dopamine on behavior, there are a number of potential future directions for research. These include further studies into the biochemical and physiological effects of CNDNP, as well as the development of new compounds with similar properties. Additionally, further research into the potential role of CNDNP in the development of neurological disorders such as Parkinson’s disease is warranted. Finally, further studies into the long-term effects of CNDNP on the body are needed in order to determine its safety for use in humans.
Synthesemethoden
CNDNP is synthesized from commercially available starting materials. The synthesis is performed in two steps, with the first step involving the reaction of 4-chloro-2,5-dimethoxyaniline with 2-naphthylacetic acid. This reaction produces 3-(4-chloro-2,5-dimethoxyanilino)-1-(2-naphthyl)-1-propanone, which is then reacted with sodium borohydride to form the final product. The synthesis is relatively simple and can be completed in a few hours.
Eigenschaften
IUPAC Name |
3-(4-chloro-2,5-dimethoxyanilino)-1-naphthalen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c1-25-20-13-18(21(26-2)12-17(20)22)23-10-9-19(24)16-8-7-14-5-3-4-6-15(14)11-16/h3-8,11-13,23H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJLNLPLFDUCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NCCC(=O)C2=CC3=CC=CC=C3C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Amino-4-(phenylsulfonyl)-5-(o-tolylamino)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2786534.png)

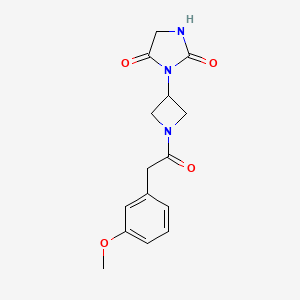
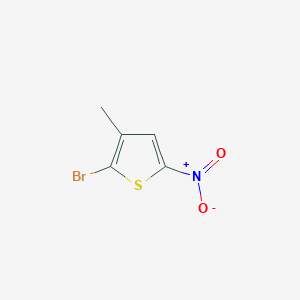
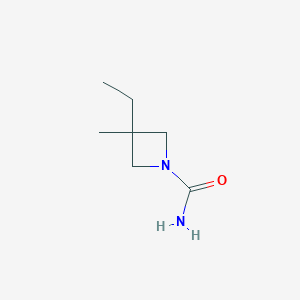
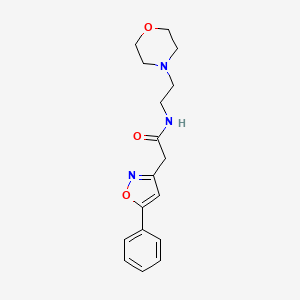
![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]benzoic acid](/img/structure/B2786545.png)
![3-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2786546.png)
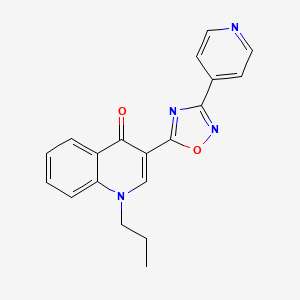
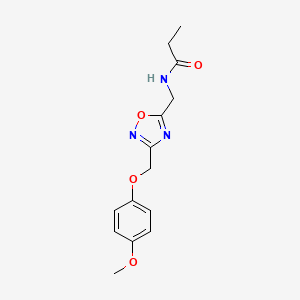

![(E)-methyl 2-(6-isopropyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2786554.png)
